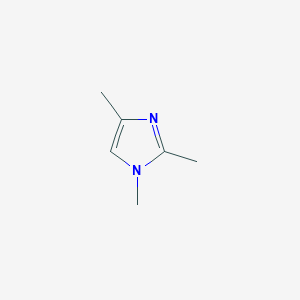

1,2,4-Trimethyl-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Science

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of contemporary chemical science. jocpr.comneuroquantology.commdpi.com This structural motif is present in a vast array of biologically significant molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. neuroquantology.commdpi.comwikipedia.org The unique electronic properties conferred by the two nitrogen atoms allow imidazole and its derivatives to engage in a variety of chemical interactions, such as hydrogen bonding and coordination with metal ions. ajrconline.orgnih.gov This versatility makes them crucial components in enzymatic catalysis and molecular recognition processes within biological systems. ajrconline.org

Beyond their natural roles, imidazole derivatives are a focal point in medicinal chemistry, forming the structural basis for numerous pharmaceuticals with a broad spectrum of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. neuroquantology.commdpi.comajrconline.org The ability of the imidazole nucleus to serve as a bioisostere for other functional groups further enhances its utility in drug design. nih.gov In materials science, imidazoles are integral to the development of ionic liquids, polymers, and dyes for applications such as solar cells and catalysis. mdpi.comrsc.orgmdpi.com The ongoing exploration of novel synthetic methodologies for creating substituted imidazoles underscores their enduring importance and the continuous expansion of their applications across diverse scientific fields. mdpi.comrsc.org

Overview of 1,2,4-Trimethyl-1H-imidazole within the Substituted Imidazole Landscape

Within the broad family of substituted imidazoles, this compound is a specific derivative where methyl groups are attached to the nitrogen atom at position 1 and the carbon atoms at positions 2 and 4. This substitution pattern imparts distinct physicochemical properties and reactivity compared to the parent imidazole or other substituted analogues.

The strategic placement of the three methyl groups influences the molecule's steric and electronic characteristics. The N-methylation at position 1 removes the possibility of tautomerism that is characteristic of unsubstituted or singly N-substituted imidazoles. mdpi.com The methyl groups at positions 2 and 4 increase the electron density of the imidazole ring through an inductive effect, which can modulate its basicity and nucleophilicity. These structural features make this compound a valuable building block and ligand in various chemical transformations. Its applications are explored in areas such as the synthesis of more complex molecules and as a component in materials with specific properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1842-63-3 |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| Canonical SMILES | CN1C=C(N=C1C)C |

| InChI Key | AGMJWUBJIPQHBM-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5-4-8(3)6(2)7-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMJWUBJIPQHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563329 | |

| Record name | 1,2,4-Trimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842-63-3 | |

| Record name | 1,2,4-Trimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications of 1,2,4 Trimethyl 1h Imidazole in Materials Science

Development of Imidazole-Based Functional Materials

The imidazole (B134444) ring is a crucial structural motif in a variety of functional molecules used in materials science, including dyes for optical applications and catalysis. rsc.org The development of novel methods for creating substituted imidazoles is of strategic importance for these applications. rsc.org

Applications in Optoelectronic Devices

Imidazole derivatives are widely explored for their potential in optoelectronic applications due to their electronic properties. researchgate.netsoton.ac.uk

Organic Light-Emitting Diodes (OLEDs) and Related Technologies

Derivatives of imidazole are investigated as materials for various layers in OLEDs, including as fluorescent emitters and host materials, particularly for creating stable blue-emitting devices. mdpi.com However, a review of published research did not find specific studies detailing the synthesis, integration, or performance of 1,2,4-Trimethyl-1H-imidazole in OLEDs or related technologies. While chemical suppliers may list related isomers like 1,4,5-Trimethyl-1H-imidazole for OLED material applications, there is an absence of peer-reviewed data and research findings to create a detailed assessment or data table for this compound. lookchem.combldpharm.com

Dyes for Solar Cell Technologies

In the field of solar energy, complex imidazole-based molecules have been synthesized and characterized as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org These derivatives are tailored to optimize light absorption and electron transfer processes. frontiersin.org Furthermore, imidazolium-based ionic liquids are used as stable electrolytes in DSSCs. researchgate.net

Despite the broad interest in imidazole compounds for solar technologies, there is no specific literature available that details the use or performance of This compound as a dye or a key component in dyes for solar cells.

Role of Imidazole Derivatives in Energy Conversion Systems

The imidazole moiety plays a role in materials developed for energy conversion systems, primarily due to its ability to participate in proton transport.

Proton Exchange Membrane Fuel Cells (PEMFCs)

Imidazole and its derivatives are significant in the development of high-temperature proton exchange membranes (HT-PEMs) for fuel cells. They can be incorporated into polymer structures or used as components in ionic liquids to facilitate proton conduction under anhydrous conditions, which is crucial for operating PEMFCs above 100°C. mdpi.comacs.org

A thorough literature search found no specific research or data on the application of This compound in the fabrication or performance enhancement of Proton Exchange Membrane Fuel Cells. The research in this area focuses on other derivatives, such as polybenzimidazole and various imidazolium (B1220033) salts. mdpi.com

Organic Photovoltaic Cells

Organic photovoltaic (OPV) cells represent a broad area of research where various organic molecules are tested for their suitability as donor or acceptor materials. rsc.orgresearchgate.net While imidazole derivatives are generally explored in materials science, specific studies detailing the application and performance of This compound in organic photovoltaic cells were not found in the reviewed literature. Supplier catalogs may list related isomers for OPV material research, but without associated academic studies or performance data. bldpharm.de

Imidazole Derivatives in Data Storage Technologies

The quest for higher-density and faster data storage systems has led researchers to explore molecular-level solutions, with photochromic materials emerging as a promising avenue. espublisher.comespublisher.com These materials can undergo reversible transformations between two distinct structural forms when exposed to specific wavelengths of light, allowing for data to be written and erased. espublisher.compwr.edu.pl Imidazole derivatives are among the organic compounds being actively studied for these applications. beilstein-journals.org

The core principle lies in photoisomerization, where a molecule absorbs light, causing a change in its geometrical structure, which in turn alters its properties like color and refractive index. espublisher.compwr.edu.pl This change can be used to represent a bit of data. For instance, polymers containing azobenzene (B91143) groups, which are known for their photochromic trans-cis isomerization, have been widely studied for their potential in optical data storage. pwr.edu.pl

Research has focused on incorporating the imidazole moiety into such photochromic systems.

Azo-Imidazoles : A series of 1-Alkyl-2-(arylazo)imidazoles have been designed, demonstrating that the combination of a photochromic azo group with an imidazole core can create materials with unique properties suitable for optical storage and switches. espublisher.comespublisher.com

Polymeric Imidazoles : Novel photochromic polymers, specifically poly[N-vinyl-2-(phenylazo)imidazole] derivatives, have been synthesized. pwr.edu.pl When thin films of these polymers are illuminated, they exhibit a reversible change in their refractive index, a crucial requirement for holographic data storage and other optoelectronic applications. pwr.edu.pl

Heteroaromatic push-pull chromophores based on the imidazole ring are also being investigated as active components in data-storage devices. beilstein-journals.org The unique properties of these molecules, which can be tuned through chemical modification, make them suitable for creating materials for optical switches and memories. espublisher.combeilstein-journals.org While the direct application of this compound has not been detailed, the foundational research into related imidazole derivatives highlights the potential of this class of compounds in future data storage technologies.

Investigation of Electron-Transport and Hole-Blocking Properties

In the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), the performance and efficiency of a device are critically dependent on the controlled injection and transport of charge carriers—electrons and holes. acs.org Imidazole derivatives have garnered significant attention for their use as electron-transporting materials (ETMs) and hole-blocking materials (HBMs). tandfonline.com Their strong electron-withdrawing nature makes them well-suited for these roles. tandfonline.com

The fundamental structure of an OLED involves multiple layers, including an emissive layer sandwiched between a hole-transport layer (HTL) and an electron-transport layer (ETL). acs.org The ETL facilitates the movement of electrons from the cathode to the emissive layer and simultaneously blocks holes from passing through to the cathode, ensuring that electron-hole recombination (which produces light) occurs efficiently within the emissive zone. acs.org

Numerous studies have highlighted the efficacy of various imidazole derivatives in these applications:

Electron-Deficient Nature : The 1,2,4-triazole (B32235) system, an isostere of imidazole, exhibits excellent electron-transport and hole-blocking properties owing to its highly electron-deficient character. researchgate.net This principle extends to imidazole-based materials, which are widely used in synthesizing ETMs. acs.orgtandfonline.com

Phenanthroimidazole (PI) and Benzimidazole (B57391) (BI) Derivatives : PI and BI are important moieties that are frequently incorporated into molecules designed for OLEDs. tandfonline.com They possess favorable photoluminescence, electrochemical properties, and good thermal stability. tandfonline.com For example, a dipolar phenanthroimidazole group was used to create an ETM with an electron mobility of up to 1.52 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org Devices using this material as the ETL showed significantly longer operational lifetimes compared to those using common commercial ETMs. rsc.org

Bipolar Transport : Some imidazole derivatives exhibit bipolar charge transport, meaning they can transport both electrons and holes. mdpi.com One study on carbazole (B46965) and diphenyl imidazole derivatives found that a compound with two diphenyl imidazole moieties showed bipolar charge transport, with electron drift mobility reaching 10⁻⁴ cm²/V·s. mdpi.com This bifunctionality is valuable for designing simplified and more efficient OLED device structures. mdpi.comrsc.org

Host Materials : Beyond dedicated transport layers, imidazole derivatives are also used as "host" materials in the emissive layer. tandfonline.commdpi.com In this role, they form a matrix for the light-emitting "dopant" molecules. Their high triplet energy levels make them suitable hosts for phosphorescent emitters, preventing energy loss and improving device efficiency. rsc.orgmdpi.com

The table below summarizes the performance of select imidazole derivatives in OLED applications as reported in recent research.

| Imidazole Derivative Type | Application | Key Performance Metric | Reference |

| Triphenylamine-imidazole Luminophore | Deep-Blue Emitter | External Quantum Efficiency (EQE) of 2.5% with CIE (0.16, 0.06) | rsc.org |

| Carbazole-Diphenyl Imidazole | Host for PhOLEDs | Max. Quantum Efficiency: 8.3% (Green), 6.4% (Red) | mdpi.com |

| Phenanthroimidazole (PICN) | Electron-Transport Layer | Electron Mobility: 1.52 × 10⁻⁴ cm² V⁻¹ s⁻¹; 20x longer lifetime | rsc.org |

| Tetraphenylethylene-Phenanthroimidazole | Non-doped Emitter | Max. EQE of 3.69% with blue emission | tandfonline.com |

These findings underscore the critical role of molecular design in tuning the electronic properties of imidazole derivatives for high-performance organic electronic devices. tandfonline.commdpi.comrsc.org

Imidazole Derivatives as Antioxidant Additives in Industrial Materials

The operational lifespan and performance of industrial materials, particularly lubricating oils, are often compromised by oxidation. bu.edu.eg At elevated temperatures and in the presence of air, lubricants degrade, leading to an increase in acidity and viscosity, and the formation of sludge and deposits. bu.edu.eg To counteract this, antioxidant additives are incorporated into lubricant formulations to protect them from oxidative breakdown. bu.edu.egresearchgate.net

Nitrogen-containing heterocyclic compounds, including imidazole derivatives, have been identified as effective antioxidants for industrial oils. butlerov.comresearchgate.net These additives function by interrupting the auto-oxidation chain reactions, thereby preserving the oil's properties and extending its service life. researchgate.net

Research has demonstrated the antioxidant capabilities of several functionalized imidazole compounds in lubricating oils:

Superior Oxidation Stability : A comparative study tested functionalized 4,5-diphenyl-imidazoles and 1,2,4-triazoles as antioxidant additives. researchgate.netresearchgate.net The results indicated that the imidazole derivatives conferred greater oxidation stability to the oils than the triazole derivatives with the same functional groups. researchgate.netresearchgate.net

Influence of Substituents : The effectiveness of the antioxidant is highly dependent on the specific chemical groups attached to the imidazole core. In one study, a 4,5-diphenyl-2-thiomethyl-imidazole additive was found to have the highest antioxidant property, performing at a level comparable to a standard commercial antioxidant. researchgate.netresearchgate.net The study noted that thiomethyl groups enhanced antioxidant properties more than thiol groups, while thiobenzyl groups had the opposite effect. researchgate.net

Benzimidazole Derivatives : Other research has focused on preparing and evaluating benzimidazole derivatives as antioxidants for base oil. bu.edu.eg Compounds such as 2-((1-H-benzo[d]imidazol-2-yl)thio)-N-alkylacetamides were synthesized and shown to inhibit the increase in the oil's total acid number and viscosity, confirming their efficacy as antioxidants. bu.edu.eg

The table below presents data from an evaluation of imidazole derivatives as antioxidant additives in turbine oil, measuring the time until oxidation breakdown (Oxidation Stability, IP 229).

| Additive (0.8% wt.) | Base Oil | Oxidation Stability (Hours) | Kinematic Viscosity Change (%) | Total Acid Number Change (mg KOH/g) | Reference |

| None | Turbine Oil 46 | 195 | 2.05 | 0.25 | researchgate.net |

| 4,5-diphenyl-2-mercapto-imidazole | Turbine Oil 46 | 225 | 1.65 | 0.36 | researchgate.net |

| 4,5-diphenyl-2-thiomethyl-imidazole | Turbine Oil 46 | 248 | 1.55 | 0.37 | researchgate.net |

| Commercial Antioxidant IA | Turbine Oil 46 | 302 | 1.63 | 0.39 | researchgate.net |

These studies confirm that imidazole-based compounds are a promising class of ashless (metal-free) antioxidant additives for industrial lubricants, with their performance being tunable through strategic chemical functionalization. butlerov.comresearchgate.net

Coordination Chemistry and Ligand Design with Imidazole Derivatives

Imidazole (B134444) and its Derivatives as Ligands for Metal Complexes

Imidazole and its derivatives are of significant interest in coordination chemistry, primarily serving as ligands for a wide array of metal complexes. wikipedia.orgajol.info The imidazole ring contains two nitrogen atoms, but only the imine nitrogen (HC=N-CH), which is basic, binds to metal ions. wikipedia.org Classified as a pure sigma-donor ligand, imidazole's basicity is intermediate between that of pyridine (B92270) and ammonia (B1221849). wikipedia.org In the context of Hard and Soft Acid-Base (HSAB) theory, imidazole is considered a hard ligand. wikipedia.org The compact and flat nature of the imidazole ligand allows for comfortable coordination around metal centers, such as the formation of octahedral complexes like [Fe(imidazole)6]2+. wikipedia.org

Substituted imidazoles are widely used to tune the properties of metal complexes. wikipedia.org For instance, N-methylimidazole is slightly more basic than imidazole and more lipophilic but otherwise behaves similarly as a ligand. wikipedia.org The imidazole side chain of the amino acid histidine is a crucial binding site for metal ions in a vast number of proteins, including myoglobin, carbonic anhydrase, and azurin. wikipedia.org Beyond their biological relevance, imidazole derivatives are utilized as components in the development of agrochemicals and in materials science for creating new materials with specific properties. lookchem.com They are also employed as catalysts in various industrial processes. ajol.infolookchem.com The versatility of imidazole-based ligands stems from their ability to form stable complexes with numerous metal ions, which is fundamental to their application in catalysis and the synthesis of biologically active compounds. ajol.infolookchem.comazjournalbar.com

Metal Binding Affinity and Chelation Studies

The metal binding affinity of imidazole-based ligands is a critical factor in the design of selective chelators and functional metal complexes. This affinity is profoundly influenced by electronic and steric factors introduced by substituents on the imidazole ring.

N-methylation of the imidazole ring has a discernible impact on its coordination properties. Studies comparing N-methylated imidazole ligands to their N-H counterparts have shown that N-methylation can reduce the metal binding ability of the ligand by 3 to 4 pK units. researchgate.netcdnsciencepub.com This effect is significant in the design of chelating agents. For example, in tridentate ligands designed as models for the enzyme carbonic anhydrase, this reduction in binding affinity upon N-methylation was clearly observed. researchgate.netcdnsciencepub.com

The size and position of substituents on the imidazole ring introduce steric effects that significantly influence ligand-metal interactions. Bulky groups, particularly at the 2-position of the imidazole ring, can create steric clashes with other ligands in a complex, hindering coordination. wikipedia.orgscispace.com For example, 2-methylimidazoles are considered bulky ligands that can affect the geometry of octahedral complexes. wikipedia.org Similarly, increasing the steric bulk of ligands by introducing 4,5-diisopropyl substituents on the imidazole ring can inhibit the formation of 2:1 ligand-to-metal complexes. researchgate.netcdnsciencepub.com

Systematic studies on hexadentate tris(imidazole) ligands have demonstrated that the steric bulk of substituents can be used to tune the size of the ligand's binding cavity. researchgate.netnih.gov Increasing the bulk of alkyl substituents on the imidazole rings forces the nitrogen donor atoms apart, leading to an increase in the metal-imidazole bond distances. nih.gov This controlled tuning of the cavity size affects the conformational dynamics and redox potentials of the resulting metal complexes. researchgate.netnih.gov For instance, it has been explored as a strategy to achieve selectivity for Mn²⁺ over other first-row transition metals, as larger ligand cavities can be more favorable for the larger Mn²⁺ ion. researchgate.netnih.gov The slight change in dihedral angles observed in the crystal structures of some ferrocenyl imidazole derivatives has also been attributed to the steric effect of substituents on the imidazole moiety. scienceopen.com

Influence of Steric Bulk on Metal-Ligand Bond Distances in Hexadentate Tris(imidazole)triazacyclononane Complexes

| Substituent (R) | Metal Ion | M-N(imidazole) Bond Distance (Å) | M-N(amine) Bond Distance (Å) | Reference |

|---|---|---|---|---|

| H | Mn²⁺ | 2.29 | 2.30 | nih.gov |

| H | Zn²⁺ | 2.18 | 2.21 | nih.gov |

| ⁱPr | Mn²⁺ | 2.31 | 2.29 | nih.gov |

| ⁱPr | Zn²⁺ | 2.22 | 2.20 | nih.gov |

| tBu | Mn²⁺ | 2.35 | 2.28 | nih.gov |

Characterization of Imidazole-Metal Complexes

A comprehensive suite of analytical techniques is employed to fully characterize imidazole-metal complexes, elucidating their structure, bonding, and physical properties. Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional structure of these complexes in the solid state. researchgate.netnih.govrsc.orgresearchgate.net This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netacs.org

Spectroscopic methods are vital for characterizing these compounds in both solid and solution phases. Infrared (IR) spectroscopy is used to identify the coordination of the imidazole ligand to the metal ion, often by observing shifts in the C=N and N-H stretching vibrations. nih.govresearchgate.netmdpi.com Electronic (UV-Vis) spectroscopy provides insights into the electronic structure of the complex, revealing d-d transitions and ligand-to-metal charge transfer (LMCT) bands. researchgate.netnih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to probe the structure of diamagnetic complexes in solution, with coordination to a metal ion typically causing shifts in the signals of the ligand's protons and carbons. ajol.inforesearchgate.netresearchgate.netacs.org

Other essential characterization methods include elemental analysis to confirm the empirical formula, mass spectrometry to determine the molecular weight and fragmentation patterns, and conductivity measurements to establish the electrolyte nature of the complexes. ajol.infoazjournalbar.comnih.govresearchgate.net Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to study the thermal stability and decomposition pathways of the complexes. azjournalbar.commdpi.comjocpr.com

Common Techniques for the Characterization of Imidazole-Metal Complexes

| Technique | Information Provided | References |

|---|---|---|

| Single-Crystal X-ray Diffraction | Molecular and crystal structure, bond lengths, bond angles, coordination geometry. | researchgate.netnih.govrsc.orgresearchgate.netacs.org |

| Infrared (IR) Spectroscopy | Functional groups, ligand coordination mode, shifts in vibrational frequencies upon complexation. | nih.govresearchgate.netmdpi.comiucr.org |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (d-d, charge transfer), coordination geometry. | researchgate.netnih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Molecular structure in solution for diamagnetic complexes, ligand binding. | ajol.inforesearchgate.netresearchgate.netacs.org |

| Mass Spectrometry (MS) | Molecular weight, stoichiometry, fragmentation patterns. | nih.govresearchgate.netresearchgate.net |

| Elemental Analysis | Empirical formula, purity. | ajol.infonih.govresearchgate.net |

| Magnetic Susceptibility | Electronic configuration, spin state, magnetic interactions in polynuclear complexes. | jocpr.comresearchgate.net |

| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition pattern, presence of solvent molecules. | azjournalbar.commdpi.comjocpr.com |

Bioinorganic Chemistry Models

Imidazole-metal complexes serve as crucial models in bioinorganic chemistry, providing insight into the structure and function of active sites in metalloproteins and metalloenzymes. wikipedia.orgrsc.org The imidazole side chain of histidine is a ubiquitous ligand for metal ions in biological systems, making synthetic imidazole complexes excellent mimics for these natural systems. wikipedia.org For example, synthetic iron-porphyrin complexes with an axially coordinated methylimidazole are well-known "picket-fence porphyrin" models that mimic aspects of myoglobin's ability to bind dioxygen. wikipedia.org

Tridentate ligands incorporating substituted imidazoles have been synthesized and studied as models for the zinc-containing enzyme carbonic anhydrase. researchgate.net These models help elucidate the factors governing the catalytic activity, such as the pKa of metal-bound water molecules. researchgate.netrsc.org The Zn(II)–(Imidazole)n coordination motif is not only found in carbonic anhydrase but also in matrix metalloproteinases (MMPs), where the zinc center acts as a Lewis acid to activate a water molecule for hydrolysis. rsc.org Studies on synthetic models, such as [Zn(ImH)n(H₂O)]²⁺, have shown that both the coordination number and the geometry around the zinc ion have a significant impact on the acidity of the coordinated water, which is critical for catalytic hydrolysis. rsc.org The interaction between heterocyclic compounds like imidazole and metal ions is fundamental in various biological systems, including drugs and vitamins. nih.gov

Catalytic Applications of Imidazole-Metal Complexes

The ability of imidazole derivatives to form stable and versatile complexes with a range of metal ions makes them valuable components in catalytic systems. ajol.infolookchem.com These complexes have been investigated as catalysts for various chemical transformations. lookchem.commdpi.com The catalytic activity often stems from the metal center, with the imidazole ligand serving to modulate the metal's electronic properties, stability, and substrate accessibility. lookchem.com

For instance, metal(II) acetate (B1210297) complexes with imidazole have shown activity in the catalytic oxidation of styrene. mdpi.com Similarly, dinuclear copper(I) complexes containing benzimidazole (B57391) have been reported as efficient catalysts for the aerobic oxidation of alcohols to aldehydes. researchgate.net The Zn(II)–(Imidazole)n motif, prevalent in biological enzymes, is also a key feature in synthetic catalytic systems. rsc.org In these systems, the zinc center functions as a Lewis acid, activating molecules like water for important hydrolysis reactions. rsc.org The coordination of the imidazole ligand is crucial for tuning the Lewis acidity of the metal center and, consequently, its catalytic efficacy. rsc.org Certain imidazole derivatives themselves can also serve as catalysts in various industrial applications. ajol.info

Derivatization and Structure Activity Relationship Studies Academic Focus

Synthetic Strategies for Functionalized 1,2,4-Trimethyl-1H-imidazole Derivatives

The synthesis of functionalized this compound derivatives can be achieved through various organic reactions, leveraging the inherent reactivity of the imidazole (B134444) core and the existing methyl groups. Key strategies include:

Direct Functionalization: The C5-position of the this compound ring can be a site for electrophilic substitution, although the electron-donating nature of the three methyl groups can influence the regioselectivity.

Multi-component Reactions: One-pot multicomponent reactions are an efficient way to construct the imidazole ring with desired functional groups. These reactions often involve the condensation of an aldehyde, an amine, and other suitable reagents.

Cross-Coupling Reactions: For derivatives where a functional group is introduced at one of the methyl positions, cross-coupling reactions like the Suzuki-Miyaura reaction can be employed. This would typically involve a pre-functionalized starting material, such as a brominated methyl group.

N-alkylation/arylation: The nitrogen at position 1 can be further functionalized by alkylation or arylation using appropriate alkyl or aryl halides. ontosight.ai This allows for the introduction of a wide variety of substituents that can significantly alter the molecule's properties.

Denitrogenative Transformation: An efficient method for creating 2-substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This process includes intramolecular cyclization followed by the opening of the triazole ring. mdpi.comnih.gov

| Synthetic Strategy | Description | Potential Functionalization Site | Key Reagents/Conditions |

| Direct Electrophilic Substitution | Introduction of electrophiles onto the imidazole ring. | C5-position | Halogens, Nitrating agents, Sulfonating agents |

| Multi-component Reactions | One-pot synthesis of the imidazole core with substituents. | C2, C4, C5 positions | Aldehydes, Amines, α-Diketones |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds. | Methyl groups (after pre-functionalization) | Palladium catalysts, Boronic acids (Suzuki) |

| N-Alkylation/Arylation | Introduction of substituents on the N1 nitrogen. ontosight.ai | N1-position | Alkyl halides, Aryl halides, Base |

| Denitrogenative Transformation | Formation of 2-substituted imidazoles from triazoles. mdpi.comnih.gov | C2-position | 5-amino-1,2,3-triazoles, Acid |

Influence of Substituent Effects on Chemical Behavior

The chemical behavior of the this compound ring is significantly influenced by the electronic and steric effects of its substituents. Understanding these effects is crucial for designing derivatives with specific reactivity and properties.

The three methyl groups on the this compound scaffold are electron-donating, which increases the electron density of the imidazole ring and enhances its nucleophilicity. This makes the ring more susceptible to electrophilic attack. The position of these methyl groups also directs the regioselectivity of further substitutions.

Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions on the imidazole ring can fine-tune its electronic properties. For instance, an EWG like a nitro group would decrease the ring's nucleophilicity and make it more resistant to electrophilic attack. ontosight.ai Conversely, additional EDGs would further enhance its reactivity towards electrophiles.

The steric hindrance caused by bulky substituents can also play a major role in the reactivity of the molecule. For example, a large group on the N1-position could hinder the approach of reagents to the adjacent C2 and C5 positions.

| Substituent Type | Position on Imidazole Ring | Influence on Chemical Behavior | Example |

| Electron-Donating Group (EDG) | C2, C4, C5 | Increases nucleophilicity, activates the ring towards electrophilic substitution. | -CH3 (Methyl) |

| Electron-Withdrawing Group (EWG) | C2, C4, C5 | Decreases nucleophilicity, deactivates the ring towards electrophilic substitution. | -NO2 (Nitro) |

| Bulky Substituent | N1 | Steric hindrance may block or direct reactions at adjacent positions. | -C(CH3)3 (tert-Butyl) |

Design Principles for Novel Imidazole Scaffolds

The design of novel imidazole scaffolds based on the this compound structure is guided by several key principles aimed at creating molecules with enhanced or entirely new functionalities. These principles are particularly relevant in the fields of medicinal chemistry and materials science.

The imidazole ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions. ajrconline.orgscispace.com The design of new scaffolds often involves modifying the substituents on the imidazole core to optimize these interactions.

Scaffold hopping is a computational or conceptual approach used in drug design to identify isosteric replacements for a core molecular structure while retaining or improving biological activity. uniroma1.it Starting from a known active compound, this technique aims to discover structurally novel compounds by modifying the central scaffold. uniroma1.it In the context of this compound, scaffold hopping could be used to design new core structures that mimic its spatial and electronic properties.

Molecular hybridization involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. This can lead to compounds with improved affinity, selectivity, or a dual mode of action. nih.gov For instance, the this compound scaffold could be hybridized with other known bioactive moieties to create novel therapeutic agents. mdpi.com A study by F.A.-b., S.A.S., and F.A. in 2021 demonstrated that molecular hybridization of 1,2,3-triazole to biologically interesting imidazole scaffolds with diverse aromatic substituents was a fascinating protocol for producing new anticancer agents. mdpi.com

| Design Principle | Description | Application to this compound |

| Scaffold Hopping | Replacing the core structure with a different one that maintains key interactions. uniroma1.it | Designing new heterocyclic cores that mimic the 3D shape and electronic properties of the this compound scaffold. |

| Molecular Hybridization | Combining the imidazole scaffold with other bioactive fragments. nih.gov | Linking the this compound moiety to other pharmacophores to create dual-action molecules or enhance activity. mdpi.com |

Structure-Property Relationships in Advanced Materials Applications

The unique electronic and structural features of this compound and its derivatives make them promising candidates for advanced materials. The relationship between the molecular structure and the material's properties is a critical area of investigation.

The imidazole ring's aromaticity and the presence of nitrogen atoms allow it to participate in the formation of stable complexes with metal ions, making imidazole derivatives useful in the creation of new materials with specific electronic or optical properties. lookchem.com For example, vinyl-substituted imidazoles can form reversible oxygen-binding polymer membranes. openmedicinalchemistryjournal.com

The introduction of specific functional groups can be used to tune the photophysical properties of imidazole-based materials. For instance, by modifying the substituents, it is possible to alter the absorption and emission wavelengths, making them suitable for applications such as organic light-emitting diodes (OLEDs). rsc.org The electron-deficient nature of the related 1,2,4-triazole (B32235) system has been shown to provide excellent electron-transport and hole-blocking properties in such devices. researchgate.net

Furthermore, the ability of the imidazole scaffold to form ordered structures through self-assembly can be exploited to create materials with specific morphologies and functionalities. Nitrogen heterocycles like imidazoles can act as precursors for various polymers. openmedicinalchemistryjournal.com

| Material Property | Influencing Structural Feature of Imidazole Derivative | Potential Application |

| Electronic Properties | Nature and position of substituents (EDGs/EWGs) on the imidazole ring. | Organic semiconductors, OLEDs rsc.orgresearchgate.net |

| Optical Properties | Extended conjugation, presence of chromophores. | Dyes, Fluorescent probes openmedicinalchemistryjournal.com |

| Coordination Ability | Presence of nitrogen lone pairs. | Metal-organic frameworks (MOFs), Catalysts lookchem.com |

| Self-Assembly | Intermolecular interactions (H-bonding, π-stacking). | Supramolecular materials, Polymers openmedicinalchemistryjournal.com |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for Trimethylimidazoles

The development of efficient, cost-effective, and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For substituted imidazoles, including the trimethyl derivative, the focus is shifting from traditional, often harsh, multi-step syntheses to more elegant and sustainable approaches. Key challenges include achieving high regioselectivity, minimizing waste, and utilizing readily available starting materials.

Future research will likely concentrate on several promising areas:

Multicomponent Reactions (MCRs): These reactions, such as the Debus-Radziszewski synthesis and van Leusen reaction, offer a powerful strategy for constructing complex imidazole (B134444) rings in a single step from three or four simple precursors. The development of new MCRs for synthesizing 1,2,4-trisubstituted imidazoles under mild and metal-free conditions remains a significant goal.

Green Chemistry Approaches: The use of alternative energy sources like microwave irradiation and ultrasound is gaining traction for accelerating reaction times and improving yields in imidazole synthesis. Similarly, employing water or ionic liquids as environmentally friendly solvents is a key aspect of sustainable synthesis protocols.

Catalysis: The exploration of novel catalysts, including nanocatalysts and metal-free catalysts, is crucial for developing more efficient and selective transformations. For instance, copper-catalyzed reactions have shown promise for the synthesis of 1,2,4-trisubstituted imidazoles, and further research into more sustainable metal catalysts is warranted.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, representing a promising avenue for the industrial production of trimethylimidazoles.

Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles

| Methodology | Description | Advantages | Challenges & Future Directions |

|---|---|---|---|

| Debus-Radziszewski Reaction | A classic multicomponent reaction involving a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine). | One-pot synthesis, access to polysubstituted imidazoles. | Often requires harsh conditions; improving yields and broadening substrate scope. |

| van Leusen Imidazole Synthesis | A reaction between a tosylmethyl isocyanide (TosMIC) reagent and an aldimine. | Mild conditions, good regioselectivity for 1,4,5-trisubstituted imidazoles. | Expanding to different substitution patterns; developing more atom-economical variants. |

| Ultrasound-Assisted Synthesis | Utilizes ultrasonic irradiation to promote the reaction. | Shorter reaction times, higher yields, green technique. | Scaling up reactions; understanding the specific effects of sonochemistry on reaction mechanisms. |

| Metal-Catalyzed Cyclizations | Employs transition metals like copper or zinc to catalyze the formation of the imidazole ring from various precursors. | High efficiency, tolerance of diverse functional groups. | Developing cheaper, more abundant, and less toxic metal catalysts; achieving higher regioselectivity. |

| Electrochemical Synthesis | Uses an electric current to drive the reaction, often avoiding the need for chemical oxidants or reductants. | Metal- and oxidant-free conditions, high yields. | Broadening the scope of compatible functional groups; improving scalability. |

Exploration of Advanced Functional Materials Based on 1,2,4-Trimethyl-1H-imidazole Architectures

The unique electronic properties and structural versatility of the imidazole ring make it an attractive building block for the design of advanced functional materials. This compound, with its specific substitution pattern, can serve as a precisely defined node or linker in complex supramolecular structures.

Key areas for future exploration include:

Covalent Organic Frameworks (COFs): Imidazole linkages are robust and can be used to construct highly stable and porous COFs. These materials have potential applications in gas storage, separation, and as electrode materials for batteries. Future work could involve incorporating this compound into COF structures to fine-tune pore size and surface properties for specific applications, such as high-performance sodium-ion batteries.

Luminescent Polymers: Imidazole derivatives are utilized in the development of phosphorescent polymers for applications like organic light-emitting diodes (OLEDs). Research into incorporating the this compound moiety into polymer backbones could lead to new materials with tailored photophysical properties.

Ionic Liquids: Imidazolium (B1220033) salts are a prominent class of ionic liquids. While much research has focused on 1,3-disubstituted imidazoles, exploring the properties of ionic liquids derived from this compound could reveal novel solvent properties or catalytic activities.

Table 2: Potential Applications of Imidazole-Based Functional Materials

| Material Class | Potential Application | Role of Imidazole Moiety | Future Research Focus for Trimethylimidazoles |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Gas storage, catalysis, energy storage (batteries). | Provides stable, irreversible linkages and redox-active sites. | Synthesis of novel COFs with tailored porosity and electronic properties. |

| Luminescent Polymers | Organic Light-Emitting Diodes (OLEDs). | Acts as a host material or part of a phosphorescent emitter. | Development of new polymers with enhanced charge transport and emission efficiency. |

| Ionic Liquids | Green solvents, catalysts, electrolytes. | Forms the core of the imidazolium cation, allowing for tunable properties. | Investigating the physicochemical properties of novel ionic liquids based on the 1,2,4-trimethylimidazolium cation. |

| Corrosion Inhibitors | Protection of metals in acidic media. | Adsorbs onto the metal surface, forming a protective layer. | Evaluating the inhibition efficiency and mechanism of this compound and its derivatives. |

Deeper Mechanistic Understanding of Complex Imidazole Transformations

While many synthetic routes to imidazoles are known, the underlying mechanisms of these often complex transformations are not always fully understood. A deeper mechanistic insight is critical for optimizing reaction conditions, predicting outcomes, and designing novel reactions. Challenges include the detection and characterization of transient intermediates and transition states which may have very short lifetimes.

Future research should focus on:

Photochemical Rearrangements: Elucidating the complex pathways of photochemical transformations in substituted imidazoles, including the role of conical intersections and unstable intermediates.

Catalytic Cycles: Detailed investigation of the catalytic cycles in metal-catalyzed and organocatalyzed imidazole syntheses to understand catalyst regeneration and deactivation pathways.

Reaction Intermediates: Employing advanced spectroscopic techniques (e.g., time-resolved spectroscopy) and trapping experiments to identify and characterize fleeting intermediates in reactions like denitrogenative transformations of triazoles or the curing of epoxy resins with imidazoles.

Integration of Advanced Computational Techniques in Imidazole Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction pathways. For imidazole chemistry, techniques like Density Functional Theory (DFT) and molecular dynamics simulations offer powerful ways to accelerate the discovery and optimization of new molecules and materials.

The key challenges and future directions include:

Predictive Modeling: Developing more accurate computational models to predict the reactivity, electronic properties, and spectroscopic signatures of novel trimethylimidazole derivatives.

Mechanism Elucidation: Using computational methods to map out entire reaction energy surfaces, identify transition states, and corroborate or guide experimental mechanistic studies. This can be particularly valuable for understanding complex photochemical pathways or catalyzed reactions.

In Silico Design: Leveraging computational screening to design new this compound derivatives with optimized properties for specific applications, such as improved binding affinity to a biological target or enhanced performance as a functional material. This approach can significantly reduce the time and expense of experimental synthesis and testing.

Table 3: Application of Computational Techniques in Imidazole Research

| Computational Method | Application | Insights Gained | Future Directions |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and molecular properties. | Understanding inhibitor-surface interactions, predicting reactive centers, and analyzing molecular orbitals (HOMO/LUMO). | Improving accuracy for excited-state calculations and complex reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. | Predicting binding mechanisms of imidazole-based inhibitors to proteins. | Extending simulation times to capture slower biological processes; improving force field accuracy. |

|

Q & A

Q. What are the most reliable synthetic routes for preparing 1,2,4-Trimethyl-1H-imidazole derivatives?

Methodological Answer: this compound derivatives can be synthesized via multicomponent reactions (MCRs), which are efficient for constructing substituted imidazoles. For example, cyclocondensation of amines, aldehydes, and nitroalkanes under acidic conditions (e.g., using acetic acid or HCl as a catalyst) is a common approach . Solvent selection (e.g., ethanol or DMF) and temperature control (70–100°C) are critical for optimizing yields. Structural validation should include -NMR, -NMR, and mass spectrometry (MS) to confirm regioselectivity and purity .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer: Combined spectroscopic techniques are essential:

- NMR Spectroscopy : -NMR can resolve methyl group environments (e.g., δ 2.1–2.5 ppm for N-methyl protons), while -NMR identifies carbonyl or aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, with fragmentation patterns aiding structural assignments.

- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios to detect impurities .

Q. What are the primary applications of this compound in chemical research?

Methodological Answer: This compound serves as:

- A ligand precursor in coordination chemistry due to its nitrogen-rich structure.

- A building block for synthesizing bioactive molecules (e.g., antimicrobial agents) via functionalization at the C-5 position .

- A catalyst in organic reactions, such as cycloadditions, where its basicity facilitates proton transfer .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted imidazoles?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism : Use variable-temperature NMR to identify equilibrium states.

- Regioisomerism : Employ NOESY or COSY experiments to differentiate substituent positions .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for imidazo[1,2-a]pyrimidines .

Q. What strategies optimize the synthesis of this compound derivatives with high enantiomeric purity?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to induce asymmetry.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Pd) with chiral ligands in cyclization reactions .

- Chromatographic Resolution : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose-based columns) .

Q. How do structural modifications of this compound impact its biological activity?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO) at C-5 enhances antimicrobial activity by increasing electrophilicity .

- Hybrid Molecules : Conjugation with thiazole or triazole moieties (e.g., compound 9c ) improves binding to biological targets like fungal lanosterol demethylase .

- In Silico Studies : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to enzymes like indoleamine 2,3-dioxygenase (IDO1) .

Q. What experimental designs mitigate side reactions during imidazole functionalization?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., N-H with Boc groups) to direct regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction times (10–30 minutes vs. hours) to minimize decomposition .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, suppressing byproducts like dimerized imidazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.